(S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
(S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
Brand Name:
Vulcanchem
CAS No.:
17363-92-7
VCID:
VC0101948
InChI:
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)
SMILES:
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O
Molecular Formula:
C11H12N2O5
Molecular Weight:
252.22 g/mol
(S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid
CAS No.: 17363-92-7
Main Products
VCID: VC0101948
Molecular Formula: C11H12N2O5
Molecular Weight: 252.22 g/mol
CAS No. | 17363-92-7 |
---|---|
Product Name | (S)-2-Acetamido-3-(4-nitrophenyl)propanoic acid |
Molecular Formula | C11H12N2O5 |
Molecular Weight | 252.22 g/mol |
IUPAC Name | 2-acetamido-3-(4-nitrophenyl)propanoic acid |
Standard InChI | InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16) |
Standard InChIKey | SOPVYCYKWGPONA-JTQLQIEISA-N |
Isomeric SMILES | CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
SMILES | CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
Canonical SMILES | CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
PubChem Compound | 5097620 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume